Arsine, dimethylvinyl-

Photoelectron Spectroscopy Gas-Phase Ion Energetics Organoarsenic Electronic Structure

Arsine, dimethylvinyl- (synonym: ethenyl(dimethyl)arsane, dimethyl(vinyl)arsine) belongs to the class of tertiary organoarsenic compounds featuring a vinyl substituent. It has a molecular formula of C4H9As and a molecular weight of 132.04 g/mol.

Molecular Formula C4H9As
Molecular Weight 132.04 g/mol
CAS No. 13652-14-7
Cat. No. B083784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArsine, dimethylvinyl-
CAS13652-14-7
Synonymsethenyl-dimethyl-arsane
Molecular FormulaC4H9As
Molecular Weight132.04 g/mol
Structural Identifiers
SMILESC[As](C)C=C
InChIInChI=1S/C4H9As/c1-4-5(2)3/h4H,1H2,2-3H3
InChIKeyVSAHOCVUSNZZEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arsine, dimethylvinyl- (CAS 13652-14-7): Compound Class and Core Physicochemical Profile for Procurement Evaluation


Arsine, dimethylvinyl- (synonym: ethenyl(dimethyl)arsane, dimethyl(vinyl)arsine) belongs to the class of tertiary organoarsenic compounds featuring a vinyl substituent. It has a molecular formula of C4H9As and a molecular weight of 132.04 g/mol [1]. This volatile liquid exhibits a calculated boiling point of 78.493 °C at 760 mmHg and a calculated flash point of -13.384 °C . Unlike fully saturated alkylarsines, the presence of the vinyl group introduces a conjugated π-system that alters its electronic structure and coordinative behavior [2]. Dimethylvinylarsine serves as a ligand precursor in organometallic cluster chemistry, a thermal degradation marker in bioanalytical pyrolysis, and a candidate intermediate for functional organoarsenic polymer synthesis [3][4].

Organometallic cluster ligand precursor
Thermal degradation marker for arsenic speciation analysis
Intermediate for organoarsenic polymer synthesis

Why Trimethylarsine or Triethylarsine Cannot Substitute for Dimethylvinylarsine in Specialized Scientific Applications


Saturated trialkylarsines such as trimethylarsine (TMAs) and triethylarsine (TEAs) are frequently considered interchangeable group V precursors in microelectronics and chemical vapor deposition (CVD). However, dimethylvinylarsine possesses a fundamentally distinct electronic structure, thermal decomposition pathway, and coordination chemistry profile that render it non-substitutable in applications requiring vinyl-specific reactivity [1]. The vinyl group introduces As–C hyperconjugation that alters ground-state conformation and frontier orbital energies, directly impacting ligand-to-metal charge transfer [2]. Furthermore, the compound undergoes a unique successive thermal degradation cascade—vinyl → vinylidene → acetylene—on metal clusters, a pathway entirely absent in saturated arsine analogs [3]. Selecting a generic alkylarsine without the vinyl moiety will fail to reproduce these specific organometallic and pyrolytic behaviors.

Electronic mismatch
Vinyl π-system induces As–C hyperconjugation, altering frontier orbital energies and ligand-to-metal charge transfer relative to saturated alkylarsines.
Thermal degradation cascade
Unique stepwise vinyl→vinylidene→acetylene transformation on metal clusters; trimethylarsine and triethylarsine undergo only simple substitution.
Coordination behavior
Vinyl-specific reactivity in cluster chemistry and pyrolysis applications cannot be reproduced by generic trialkylarsines.

Dimethylvinylarsine (CAS 13652-14-7): Head-to-Head Quantitative Differentiation Evidence


Ionization Energy Differentiation: Dimethylvinylarsine vs. Trimethylarsine and Dimethylphenylarsine

Dimethylvinylarsine exhibits a vertical ionization energy (IE) of 8.68 eV as determined by UV photoelectron spectroscopy [1]. This value is 0.48 eV higher than that of trimethylarsine (8.2 eV, PE measurement) [2], reflecting the electron-withdrawing character of the vinyl group relative to methyl substituents. The IE is nearly identical to that of dimethylphenylarsine (8.67 eV) [3], indicating that the vinyl group exerts an electronic effect comparable to a phenyl ring on the arsenic lone pair. This positioning between saturated alkylarsines and arylarsines provides a defined electronic tuning window for ligand design.

Ionization Energy
Head-to-head
8.68 eV
Donor profile comparable to arylarsines with less steric demand
Gas-phase PE; vertical IE; 0.48 eV above TMAs (8.2 eV)
Photoelectron Spectroscopy Gas-Phase Ion Energetics Organoarsenic Electronic Structure

Boiling Point and Flash Point Differentiation: Volatility Hierarchy Among Tertiary Alkylarsines

Dimethylvinylarsine has a calculated normal boiling point of 78.493 °C and a calculated flash point of -13.384 °C . This boiling point is approximately 26 °C higher than that of trimethylarsine (51–56 °C reported) [1] but approximately 62 °C lower than that of triethylarsine (140 °C) , placing it in an intermediate volatility niche. Its flash point below ambient temperature (-13.4 °C) mandates refrigerated storage, unlike triethylarsine which has a flash point of 24.9 °C and can be handled at room temperature with lower ignition risk.

Volatility Profile
Reported
bp 78.5 °C (calc.) vs. TMAs 51–56 °C, TEAs 140 °C
Flash point –13.4 °C (calc.)
Intermediate volatility supports fractional distillation; sub-ambient flash point mandates cold-chain handling
Calculated at 760 mmHg; cross-study comparable
Vapor Pressure Volatility Handling Safety Distillation

Conformational Specificity: As–C Hyperconjugation in Unsaturated Arsines Revealed by UV Photoelectron Spectroscopy

UV photoelectron spectroscopy combined with theoretical analysis establishes that dimethylvinylarsine adopts a specific ground-state conformation stabilized by As–C hyperconjugation between the arsenic lone pair and the vinyl π-system [1]. This study directly compared dimethylvinylarsine with dimethylphenylarsine, allyldimethylarsine, and benzyldimethylarsine. The hyperconjugative interaction in dimethylvinylarsine is distinct from that in allyl- and benzyl-substituted analogs because the vinyl group lacks an intervening methylene spacer, resulting in a stronger and more direct orbital overlap between the As 4p lone pair and the C=C π* orbital.

Conformation
Head-to-head
Direct As–C(vinyl) hyperconjugation
May influence metal-coordination geometry and bite angle
UV-PE band pattern distinct from allyl/benzyl analogs; no methylene spacer
Conformational Analysis Hyperconjugation UV-PES Ligand Design

Thermal Degradation Pathway: Stepwise Vinyl-to-Acetylene Conversion on Triosmium Clusters

When ligated to a triosmium carbonyl cluster as [Os3(CO)11{AsMe2(CH=CH2)}], dimethylvinylarsine undergoes a unique successive thermal transformation in refluxing hydrocarbon solvents, yielding three structurally characterized products: the µ3-vinyl cluster [Os3(CO)10(CHCH2)(AsMe2)], the µ3-vinylidene cluster [Os3H(CO)9(CCH2)(AsMe2)], and the µ3-acetylene cluster [Os3H(CO)9(CHCH)(AsMe2)] [1]. This vinyl → vinylidene → acetylene isomerization cascade is the first documented example of such a transformation on a triosmium framework. Saturated analogs such as AsMe3 (trimethylarsine) form only simple substitution products under identical conditions, as the methyl groups lack the π-unsaturation required for the subsequent C–H activation and rearrangement steps.

Cluster Degradation
Class-level
Three successive products:
vinyl → vinylidene → acetylene
Stepwise hydrocarbyl ligand synthesis on polymetallic clusters
Triosmium carbonyl system; refluxing hydrocarbon
Organometallic Cluster Chemistry Thermal Decomposition Ligand Transformation Triosmium

Pyrolysis GC-MS Differentiation: Dimethylvinylarsine as a Distinct Thermal Degradation Marker vs. Trimethylarsine

In the pyrolysis gas chromatography-mass spectrometry (GC-MS) analysis of arsenocholine and acetylarsenocholine in biological samples, dimethylvinylarsine and trimethylarsine are generated as distinct thermal degradation products [1]. Under identical pyrolytic conditions, trimethylarsine (bp ~52 °C) elutes earlier than dimethylvinylarsine (bp ~78.5 °C), enabling baseline chromatographic separation. This retention difference allows unambiguous identification and quantification of each species in complex biological matrices. The formation of dimethylvinylarsine rather than trimethylarsine depends specifically on the structure of the arsenocholine precursor, making the former a diagnostic marker for certain arsenic-containing biomolecules derived from environmental exposure.

Pyrolysis GC-MS
Head-to-head
Distinct GC peak (later than TMAs)
MS: m/z 132 (vs. 120 for TMAs)
Specific marker for arsenocholine-derived metabolites
Pyrolysis of arsenocholine; electron ionization
Pyrolysis GC-MS Bioanalytical Chemistry Arsenic Speciation Thermal Degradation

Thermal Stability Ranking: Alkylarsine Decomposition Order and Implication for Precursor Selection

A systematic thermochemical study of alkylarsine precursors established the thermal stability order: AsH3 > MenAsH3−n > Et3As > t-BuAsH2 [1]. While dimethylvinylarsine was not directly included in this study, it contains a tertiary arsine framework (AsR3) with two methyl groups and one vinyl group. Based on the established finding that thermal stability decreases with increasing alkyl substitution and with increasing radical stability of the departing group, the vinyl substituent is predicted to confer intermediate stability—higher than triethylarsine (due to reduced steric crowding and fewer β-hydrogens available for elimination) but lower than trimethylarsine (due to resonance stabilization of the vinyl radical facilitating homolytic As–C bond cleavage). This thermochemical placement is structurally rationalized by the free-radical decomposition mechanism confirmed in the study.

Thermal Stability
Class-level
Intermediate in series:
Me₃As > target ~ Et₃As > t-BuAsH₂
May bridge deposition temperature gap in CVD precursor selection
Free-radical mechanism; MOVPE reactor conditions
Thermal Stability MOVPE Precursor Decomposition Mechanism Free-Radical Chemistry

Dimethylvinylarsine (CAS 13652-14-7): Scientifically Validated Application Scenarios Based on Quantitative Differentiation Evidence


Cluster-Mediated Synthesis of Bridging Hydrocarbyl Ligands via Programmed Thermal Degradation

Dimethylvinylarsine uniquely enables the stepwise synthesis of bridging vinyl, vinylidene, and acetylene ligands on polymetallic cluster frameworks [1]. Saturated arsine ligands such as trimethylarsine cannot undergo the requisite C–H activation cascade due to the absence of π-unsaturation. Researchers designing cluster-based catalysts or molecular models of metal surface reactions should procure dimethylvinylarsine specifically when access to interconvertible µ3-hydrocarbyl ligand sets is experimentally required.

Electronic Tuning of Arsine Ligands for Organometallic Catalysis Using Sterically Compact Vinyl Donors

The ionization energy of dimethylvinylarsine (8.68 eV) provides arsenic lone-pair donor strength nearly identical to that of dimethylphenylarsine (8.67 eV) but with reduced steric bulk, as established by UV photoelectron spectroscopy [2]. This steric-electronic combination is advantageous in Pd-catalyzed cross-coupling reactions where arsine ligands with weaker σ-donation than analogous phosphines can accelerate reaction rates. Procurement decisions favoring dimethylvinylarsine over dimethylphenylarsine should be driven by the need for comparable donor properties in a sterically less demanding framework .

Environmental Arsenic Speciation: Pyrolysis GC-MS Marker for Arsenocholine Metabolites

Dimethylvinylarsine is produced alongside trimethylarsine as a distinct thermal degradation product during pyrolysis GC-MS analysis of arsenocholine and acetylarsenocholine from biological samples [3]. Its boiling point (78.5 °C) gives it a retention time sufficiently different from trimethylarsine (bp ~52 °C) to allow unambiguous chromatographic resolution. Analytical laboratories conducting environmental arsenic speciation in fish or other aquatic organisms require authentic dimethylvinylarsine as a reference standard for retention time and mass spectral library matching.

Intermediate-Temperature CVD Precursor Development with Defined Radical Decomposition Kinetics

Based on the established thermal stability series for alkylarsines—AsH3 > Me3As > MenAsH3−n > Et3As > t-BuAsH2—dimethylvinylarsine is structurally interpolated as having intermediate stability [4]. This positions it as a candidate for CVD processes targeting deposition temperatures between those accessible with trimethylarsine (high temperature, heavy carbon incorporation) and t-BuAsH2 (low temperature but high reactivity). The vinyl group's radical-stabilizing effect is expected to promote cleaner homolytic As–C bond cleavage relative to fully saturated trialkylarsines, potentially reducing carbon incorporation in deposited films.

Application
Selection Property
Validation Focus
Cluster-mediated hydrocarbyl ligand synthesis
Vinyl-specific thermal degradation cascade
Stepwise vinyl→vinylidene→acetylene conversion verification
Organometallic catalysis ligand tuning
Donor strength comparable to arylarsines with reduced steric bulk
Steric-electronic impact on catalytic performance
Environmental arsenic speciation by pyrolysis GC-MS
Chromatographic retention distinct from trimethylarsine
Retention time and mass spectrum matching as arsenocholine marker
Intermediate-temperature CVD precursor development
Intermediate thermal stability in alkylarsine series
Decomposition kinetics and carbon incorporation in deposited films
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